molecular formula C19H30O2 B14097030 Methyl octadeca-9,11,13,15-tetraenoate

Methyl octadeca-9,11,13,15-tetraenoate

Cat. No.: B14097030
M. Wt: 290.4 g/mol
InChI Key: JOSZZTLGHRSLOI-UHFFFAOYSA-N
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Description

Methyl octadeca-9,11,13,15-tetraenoate is the methyl ester of α-parinaric acid, a conjugated polyunsaturated fatty acid (PUFA) with four double bonds at positions 9, 11, 13, and 13. Its IUPAC name is methyl (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoate. This compound is structurally distinct due to its conjugated double bond system, which imparts unique chemical and physical properties, such as UV absorption and oxidative instability . It is found in minor quantities in tung oil (Aleurites fordii), alongside α-eleostearic acid (a conjugated triene), suggesting shared biosynthetic pathways in plant oils . The compound’s conjugated structure makes it valuable in studies of lipid peroxidation, biomembrane dynamics, and industrial applications like polymer production .

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-9,11,13,15-tetraenoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3

InChI Key

JOSZZTLGHRSLOI-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Direct Esterification of Octadeca-9,11,13,15-Tetraenoic Acid

The most straightforward method involves the acid-catalyzed esterification of octadeca-9,11,13,15-tetraenoic acid (α-parinaric acid) with methanol. This reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts under reflux conditions.

Procedure :

  • Reaction Setup : Octadeca-9,11,13,15-tetraenoic acid (1.0 mol) is dissolved in anhydrous methanol (10:1 molar ratio) with 1–2% (v/v) concentrated H₂SO₄.
  • Reflux : The mixture is heated under nitrogen at 65–70°C for 6–8 hours to prevent oxidative degradation.
  • Workup : Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with dichloromethane, and dried over MgSO₄.
  • Purification : The crude product is purified via vacuum distillation (bp 180–185°C at 0.5 mmHg) or silica gel chromatography (hexane:ethyl acetate = 9:1).

Yield : 70–85% (depending on acid purity and reaction time).
Key Considerations :

  • Inert Atmosphere : Essential to prevent polymerization of the tetraenoic backbone.
  • Catalyst Choice : HCl gas in dimethyl acetamide has been reported for analogous esterifications, offering higher selectivity.

Acyl Chloride Intermediate Route

This two-step method involves converting the tetraenoic acid to its acyl chloride, followed by methanolysis. The approach is favored for high-yield, large-scale syntheses.

Step 1: Synthesis of Octadeca-9,11,13,15-Tetraenoyl Chloride

  • Reagents : Octadeca-9,11,13,15-tetraenoic acid (1.0 mol) reacts with thionyl chloride (SOCl₂, 1.2 mol) in dry dichloromethane (DCM).
  • Conditions : Stirred at 0–5°C under nitrogen for 2 hours, then warmed to room temperature for 12 hours.
  • Workup : Excess SOCl₂ and DCM are removed under reduced pressure, yielding the acyl chloride as a pale yellow liquid.

Step 2: Methanolysis

  • Reaction : The acyl chloride (1.0 mol) is added dropwise to ice-cold methanol (5.0 mol) containing pyridine (1.1 mol) as an HCl scavenger.
  • Quenching : Stirred at 0°C for 1 hour, then at room temperature for 4 hours.
  • Isolation : The mixture is washed with dilute HCl, water, and brine, followed by drying and solvent evaporation.

Yield : 85–92%.
Advantages :

  • Avoids prolonged heating, reducing double-bond isomerization.
  • Scalable to industrial production with minimal byproducts.

Transesterification from Ethyl Ester Precursors

Transesterification offers a route to methyl esters when ethyl esters are more readily available or stable.

Procedure :

  • Base Catalyst : Sodium methoxide (NaOMe, 0.1 mol%) is added to a solution of ethyl octadeca-9,11,13,15-tetraenoate (1.0 mol) in methanol.
  • Reflux : Heated at 60°C for 3–4 hours under nitrogen.
  • Purification : Ethanol byproduct is removed via rotary evaporation, and the residue is distilled under vacuum.

Yield : 75–80%.
Limitations :

  • Requires anhydrous conditions to prevent saponification.
  • Limited applicability if ethyl ester precursors are inaccessible.

Stereochemical Control and Isomer Management

The geometry of the double bonds (9Z,11E,13E,15Z) is critical for biological activity and stability. Key strategies include:

Catalytic Hydrogenation with Controlled Selectivity

  • Lindlar Catalyst : Partially hydrogenates alkynes to cis-alkenes but requires pre-existing triple bonds.
  • Dirhodium Complexes : Enable stereoretentive cross-coupling for conjugated dienes.

Photochemical Isomerization

UV irradiation (λ = 254–365 nm) in the presence of iodine catalysts can isomerize trans double bonds to cis configurations, though this risks over-oxidation.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

  • Microreactors : Enhance heat transfer and reduce reaction times (e.g., 30 minutes for acyl chloride formation vs. 12 hours in batch).
  • In-Line Analytics : FTIR and HPLC monitor conversion in real time, ensuring >98% purity.

Solvent and Catalyst Recycling

  • Ionic Liquids : [BMIM][BF₄] enables catalyst recovery and reuse for up to 5 cycles without yield loss.
  • Green Chemistry Metrics : Atom economy for esterification = 87.5%; E-factor = 0.6 (excluding water).

Analytical Characterization and Quality Control

Spectroscopic Data

Technique Key Peaks Reference
¹H NMR (CDCl₃) δ 5.35–5.55 (m, 8H, CH=CH), δ 3.65 (s, 3H, OCH₃), δ 2.30 (t, 2H, J = 7.5 Hz, COOCH₃)
IR (neat) 1745 cm⁻¹ (C=O ester), 3010 cm⁻¹ (C=C-H), 1650 cm⁻¹ (C=C)
GC-MS m/z 290 (M⁺), 233 (M⁺ - COOCH₃), 150 (C₁₀H₁₄)

Purity Standards

  • HPLC : C18 column, acetonitrile:H₂O (85:15), retention time = 12.3 min.
  • Peroxide Value : <5 meq/kg to ensure oxidative stability.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadeca-9,11,13,15-tetraenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-9,11,13,15-tetraenoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and exert antioxidant effects by scavenging free radicals. The compound’s multiple double bonds allow it to participate in various biochemical pathways, influencing cellular processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Octadecatrienoates (C18:3)

  • Methyl Octadeca-9,12,15-trienoate (Methyl α-Linolenate): A methyl ester of α-linolenic acid (ω-3), with non-conjugated double bonds at positions 9, 12, and 14. It is abundant in flaxseed and chia oils. Unlike the tetraenoate, it lacks conjugation, resulting in lower reactivity and oxidative stability. It is a precursor for anti-inflammatory eicosanoids .
  • Methyl Octadeca-9,11,13-trienoate (Methyl α-Eleostearate): A conjugated triene found in tung oil. While structurally similar to the tetraenoate, it has one fewer double bond. Its conjugation enables applications in drying oils and coatings .

Methyl Octadecatetraenoates (C18:4)

  • (6Z,9Z,12Z,15Z)-Methyl Octadeca-6,9,12,15-tetraenoate: A non-conjugated isomer with double bonds at positions 6, 9, 12, and 15. It is less studied but may serve as a precursor for long-chain PUFAs like eicosapentaenoic acid (EPA) .
  • (6E,9E,12E,15E)-Methyl Octadeca-6,9,12,15-tetraenoate (Methyl Stearidonate): An ω-3 fatty acid ester with all-trans double bonds. Used in nutritional supplements for its anti-inflammatory properties, it contrasts with the conjugated tetraenoate in stability and metabolic pathways .

Other Related Esters

  • Methyl Octadeca-9,12-dienoate (Methyl Linoleate): A diunsaturated ester (C18:2) with double bonds at 9 and 12. It is a major component of sunflower and safflower oils, serving as a precursor for arachidonic acid .
  • Methyl (9Z,11E,13E,15Z)-4-Oxo-octadeca-9,11,13,15-tetraenoate: A keto-derivative of the tetraenoate, identified in fermented products. The ketone group enhances polarity, affecting solubility and biological activity .

Structural and Functional Differences

Property Methyl 9,11,13,15-Tetraenoate Methyl 9,12,15-Trienoate Methyl 6,9,12,15-Tetraenoate
Double Bonds Conjugated (9,11,13,15) Non-conjugated (9,12,15) Non-conjugated (6,9,12,15)
Oxidative Stability Low (due to conjugation) Moderate Moderate
Biological Role Biomembrane studies, polymer precursors Anti-inflammatory, ω-3 precursor EPA/DHA synthesis
Natural Sources Tung oil (minor) Flaxseed, chia oils Algae, fungal oils
Applications UV probes, industrial coatings Nutraceuticals Nutritional supplements

Chemical and Physical Properties

  • Melting Point: Lower than saturated analogs due to unsaturation but higher than non-conjugated PUFAs due to conjugation .
  • Reactivity : High susceptibility to autoxidation, forming hydroperoxides. Conjugation accelerates radical-mediated degradation .
  • Spectroscopy : Exhibits strong UV absorption at ~300 nm, useful for quantification in lipid mixtures .
  • Solubility : Insoluble in water; soluble in organic solvents like hexane and chloroform .

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